1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-12-16(2)21-19(13-15)23-22(29-21)25-10-8-24(9-11-25)20(26)14-17-4-6-18(7-5-17)30(3,27)28/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIGKFKSEQDLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
A. Benzothiazole-Piperazine Hybrids
- 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone (PubChem CID: Similar to target compound): Replaces the 5,7-dimethylbenzothiazole with a simple benzothiazole and substitutes the methylsulfonyl group with fluorine. Exhibits moderate antipsychotic activity via dopamine D2 and serotonin 5-HT2A receptor antagonism . Lower lipophilicity (logP ≈ 2.8) compared to the target compound (estimated logP ≈ 3.5), affecting blood-brain barrier penetration .
- 5i: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (): Incorporates a triazole-thioether linker and diphenyltriazole group. Demonstrated potent anticancer activity (IC₅₀ = 1.8 µM against MCF-7 cells) due to enhanced DNA intercalation and topoisomerase inhibition . Higher molecular weight (593.17 g/mol) vs.
B. Sulfonyl-Substituted Piperazine Derivatives
- 7e: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (): Features a tetrazole-thioether and 4-methoxyphenylsulfonyl group. Moderate antiproliferative activity (IC₅₀ = 12.3 µM against HeLa cells) but lower than the target compound due to reduced benzothiazole-mediated binding . Higher melting point (131–134°C) compared to the target compound (predicted 110–115°C), indicating stronger crystal lattice interactions .
Functional Group Impact Analysis
Anticancer Activity
- The target compound’s 5,7-dimethylbenzothiazole moiety enhances DNA intercalation and topoisomerase I/II inhibition, leading to IC₅₀ values of 1.2–2.5 µM against breast (MCF-7) and colon (HCT-116) cancer cells .
- Compound 5i () shows comparable potency (IC₅₀ = 1.8 µM) but with a bulkier triazole substituent, which may limit tumor penetration .
- In contrast, 7e () lacks the benzothiazole ring, resulting in 10-fold lower activity, underscoring the critical role of the benzothiazole core in anticancer efficacy .
Antimicrobial Activity
- The methylsulfonyl group in the target compound improves membrane permeability, achieving MIC values of 4 µg/mL against Staphylococcus aureus .
- Analogues like 13a () with allylpiperazine-tetrazole hybrids exhibit weaker activity (MIC = 16 µg/mL), likely due to reduced electron-withdrawing effects .
CNS Activity
- Arylpiperazine derivatives (e.g., MK47 in ) demonstrate potent antipsychotic activity (D2 Ki = 8 nM) via dopamine receptor antagonism but induce catalepsy at higher doses .
- The target compound’s methylsulfonyl group may reduce CNS side effects by limiting BBB penetration compared to trifluoromethyl-substituted analogues .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to attach the piperazine moiety to the benzo[d]thiazole core.
- Coupling reactions (e.g., amidation or ketone formation) to link the methylsulfonylphenyl group.
Critical parameters include: - Temperature control (e.g., reflux in ethanol or DMF at 80–100°C for 8–12 hours).
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
- Catalysts (e.g., triethylamine for deprotonation).
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of substituents on the benzothiazole and piperazine rings.
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₆N₃O₃S₂: 480.1375).
- HPLC (C18 column, acetonitrile/water gradient) assesses purity and stability under physiological conditions .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus or C. albicans).
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.
- Target-based screens : Fluorescence polarization assays for kinase inhibition (e.g., PI3K/AKT pathway) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
- Systematic substitution : Vary substituents on the benzothiazole (e.g., 5,7-dimethyl vs. chloro/methoxy groups) and sulfonylphenyl moieties.
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets).
- Bioisosteric replacement : Replace the methylsulfonyl group with sulfonamide or carboxylate to modulate solubility .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Orthogonal assays : Validate cytotoxicity results using both MTT and apoptosis markers (e.g., Annexin V/PI staining).
- Metabolic stability testing : Compare activity in cell-free vs. hepatocyte-containing systems to identify false positives from metabolite interference.
- Statistical modeling : Apply multivariate analysis to distinguish assay-specific artifacts from true biological effects .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance.
- Caco-2 permeability : Assess intestinal absorption potential.
- Plasma protein binding : Equilibrium dialysis to quantify free fraction available for target engagement .
Q. What methodologies are recommended for in-depth toxicity profiling?
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.
- Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology.
- In vivo acute toxicity : OECD Guideline 423 in rodents, monitoring organ histopathology .
Q. How can computational tools guide the design of derivatives with improved selectivity?
- Molecular dynamics simulations : Predict binding modes to off-targets (e.g., cytochrome P450 isoforms).
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) descriptors with bioactivity data.
- ADMET prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable pharmacokinetics .
Q. What experimental approaches address solubility challenges in formulation?
- Co-solvent systems : Test DMSO/PEG 400 mixtures for in vivo dosing.
- Solid dispersion : Spray-dry with polymers (e.g., PVP-VA64) to enhance dissolution rate.
- Salt formation : Screen counterions (e.g., HCl, sodium) for crystalline salt forms .
Q. How can synergistic effects with existing therapeutics be investigated?
- Combination index (CI) analysis : Use Chou-Talalay method to quantify synergy in antimicrobial or anticancer assays.
- Transcriptomics : RNA-seq to identify pathways modulated by the compound alone vs. in combination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
